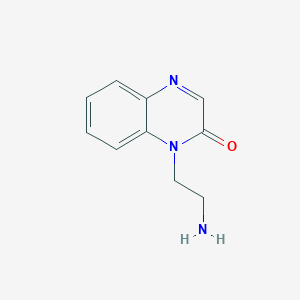
1-(2-aminoethyl)quinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-aminoethyl)quinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of quinoxaline derivatives, including 1-(2-aminoethyl)quinoxalin-2(1H)-one. Research indicates that these compounds exhibit significant antibacterial and antifungal activities against a range of pathogens.
- Study Findings : A study synthesized several substituted quinoxalin-2(1H)-one derivatives, which were evaluated for their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The results demonstrated that these derivatives possess considerable antimicrobial efficacy, making them promising candidates for developing new antimicrobial agents .
| Compound | Target Microorganism | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate |
| This compound | Escherichia coli | Significant |
| This compound | Candida albicans | Effective |
Anticancer Properties
The compound has also been investigated for its anticancer properties. Recent studies have focused on its ability to inhibit specific enzymes and pathways involved in cancer progression.
- Colorectal Cancer Research : A recent study evaluated quinoxalinone derivatives for their inhibitory effects on COX-2 and LDHA enzymes, which are implicated in colorectal cancer. The results indicated that certain derivatives exhibited moderate to high inhibition rates, suggesting their potential as therapeutic agents against colorectal cancer .
| Compound | COX-2 Inhibition (%) | LDHA Inhibition (%) |
|---|---|---|
| This compound | 57.85% (moderate) | 50.20% (moderate) |
| Derivative A | 100% (high) | 84.95% (high) |
| Derivative B | 42.90% (low) | 9.05% (very low) |
Enzymatic Inhibition
In addition to its antimicrobial and anticancer activities, this compound has shown promise in inhibiting various enzymes that play crucial roles in cellular processes.
- Mechanisms of Action : The compound has been studied for its effects on protein kinases and other receptor tyrosine kinases, which are vital in signaling pathways related to cell proliferation and survival. These interactions suggest that the compound could be useful in developing targeted therapies for diseases characterized by abnormal cell growth .
Synthetic Applications
The versatility of quinoxaline derivatives extends to synthetic applications, where they serve as intermediates in the synthesis of more complex molecules.
- Multi-component Reactions : Recent advancements have explored the direct C–H functionalization of quinoxalin-2(1H)-ones, allowing for the construction of diverse molecular architectures in a single step. This approach not only simplifies synthesis but also enhances the functional diversity of the resulting compounds .
特性
分子式 |
C10H11N3O |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
1-(2-aminoethyl)quinoxalin-2-one |
InChI |
InChI=1S/C10H11N3O/c11-5-6-13-9-4-2-1-3-8(9)12-7-10(13)14/h1-4,7H,5-6,11H2 |
InChIキー |
IUXSKOMLQBDFRS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=CC(=O)N2CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















